An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine and strained ring systems, such as oxetanes, into molecular scaffolds is a widely employed strategy to modulate physicochemical and pharmacological properties. The title compound, 2-Fluoro-6-(oxetan-3-yloxy)-pyridine, represents a confluence of these design elements. The 2-fluoropyridine moiety is a bioisostere for a phenyl ring, offering a vector for hydrogen bonding and metabolic stability, while the oxetane ring can improve aqueous solubility and act as a hydrogen bond acceptor. This guide provides a comprehensive overview of the core physicochemical properties of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine, offering both predicted data based on robust computational models and established experimental protocols for their validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this promising chemical entity.
Molecular Identity and Structure
The foundational step in characterizing any chemical compound is to establish its molecular identity.
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Chemical Name: 2-Fluoro-6-(oxetan-3-yloxy)-pyridine
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Molecular Formula: C₈H₈FNO₂
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Molecular Weight: 169.15 g/mol
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CAS Number: Not available in public databases as of the last update.
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Chemical Structure:
Caption: Chemical structure of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine.
Core Physicochemical Properties: A Tabulated Summary
| Property | Predicted Value for 2-Fluoro-6-(oxetan-3-yloxy)-pyridine | Experimental Value for 2-Fluoropyridine | Significance in Research and Development |
| Molecular Weight ( g/mol ) | 169.15 | 97.09[1][2] | Impacts diffusion, bioavailability, and formulation. |
| Melting Point (°C) | ~40-60 (Predicted) | Not applicable (liquid at RT) | Influences solubility, dissolution rate, and solid-state stability. |
| Boiling Point (°C) | ~220-240 (Predicted) | 126 °C[3][4][5] | Key for purification (distillation) and handling of liquid compounds. |
| Aqueous Solubility | Moderately Soluble (Predicted) | Soluble[3] | Crucial for bioavailability and formulation of oral and injectable drugs. |
| pKa (of Pyridinium Ion) | ~1.5 - 2.5 (Predicted) | -0.44[3] | Governs the ionization state at physiological pH, affecting solubility, permeability, and receptor binding. |
| logP (Octanol/Water) | ~1.2 - 1.8 (Predicted) | 0.8[1][2] | A measure of lipophilicity, which influences membrane permeability, metabolism, and toxicity. |
In-Depth Analysis of Physicochemical Parameters
Melting and Boiling Points: Thermal Behavior
The melting and boiling points are fundamental physical properties that dictate a compound's physical state and are critical for purification, handling, and formulation.
Expertise & Experience: The introduction of the oxetan-3-yloxy group, which is significantly larger and more polar than the hydrogen it replaces in 2-fluoropyridine, is expected to increase both the melting and boiling points due to stronger intermolecular forces (dipole-dipole interactions and van der Waals forces). The prediction of a solid state at room temperature for the title compound is based on the increased molecular weight and polarity compared to the liquid 2-fluoropyridine.
Trustworthiness (Experimental Protocol):
Melting Point Determination: A standard and reliable method for melting point determination is the use of a capillary melting point apparatus.
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Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Measurement: The capillary tube is placed in the heating block of the apparatus.
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Observation: The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Reporting: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.
Boiling Point Determination: For non-volatile liquids, the boiling point can be determined at atmospheric or reduced pressure.
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Apparatus Setup: A small quantity of the liquid is placed in a distillation flask with a boiling chip.
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Heating: The flask is heated, and the temperature of the vapor is measured with a thermometer.
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Equilibrium: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and this temperature remains constant during distillation.
Caption: Workflow for experimental determination of melting and boiling points.
Solubility: The Key to Bioavailability
Solubility, particularly in aqueous media, is a critical determinant of a drug candidate's absorption and bioavailability.
Expertise & Experience: The "like dissolves like" principle suggests that 2-Fluoro-6-(oxetan-3-yloxy)-pyridine will exhibit moderate solubility in polar solvents due to the presence of the nitrogen and oxygen atoms, which can act as hydrogen bond acceptors. The oxetane moiety is a known strategy to enhance aqueous solubility compared to more lipophilic groups. Conversely, it is expected to be soluble in a range of organic solvents. Fluorinated pyridines often show good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.
Trustworthiness (Experimental Protocol): The shake-flask method is the gold-standard for determining equilibrium solubility.
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Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, or an organic solvent) in a sealed container.
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Equilibration: The container is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
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Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).
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Quantification: The concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standard solutions of known concentrations is used for accurate quantification.
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Data Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.
Caption: Workflow for the shake-flask method of solubility determination.
pKa: The Influence of Ionization
The pKa of the conjugate acid of the pyridine nitrogen determines the extent of ionization at a given pH. This is crucial as the ionized form is typically more water-soluble, while the neutral form is more permeable across biological membranes.
Expertise & Experience: The pKa of pyridine is 5.23. The electron-withdrawing fluorine atom at the 2-position significantly reduces the basicity of the pyridine nitrogen in 2-fluoropyridine to a pKa of -0.44. The oxetan-3-yloxy group at the 6-position is also electron-withdrawing through an inductive effect, which is expected to further decrease the basicity of the nitrogen atom. Therefore, the predicted pKa of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine is anticipated to be in the low single digits.
Trustworthiness (Computational & Experimental Approaches):
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Computational Prediction: In the absence of experimental data, pKa can be reliably predicted using quantum mechanical calculations. Methods like Density Functional Theory (DFT) combined with a polarizable continuum model (PCM) for solvation can provide accurate pKa values. These calculations involve determining the free energy change of the protonation/deprotonation reaction in solution. Several studies have demonstrated the successful application of DFT for predicting the pKa of pyridine derivatives.[6][7][8]
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Experimental Determination (Potentiometric Titration):
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Solution Preparation: A solution of the compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
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pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
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Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[9]
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logP: A Measure of Lipophilicity
The logarithm of the partition coefficient (logP) between octanol and water is a key indicator of a molecule's lipophilicity. It plays a critical role in absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
Expertise & Experience: 2-fluoropyridine has a logP of 0.8. The addition of the oxetan-3-yloxy group will increase the molecular size and introduce more polar oxygen atoms. While the oxetane ring is intended to improve hydrophilicity, the overall effect on logP will be a balance between the increased size and the added polarity. Computational models suggest a modest increase in lipophilicity compared to 2-fluoropyridine.
Trustworthiness (Computational & Experimental Approaches):
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Computational Prediction: A variety of computational methods are available for predicting logP. These are often based on fragmental or atomic contributions, where the logP of a molecule is calculated by summing the contributions of its constituent atoms or fragments.[10][11]
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Experimental Determination (Shake-Flask Method):
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Phase Preparation: Octanol and water are mutually saturated by mixing and allowing them to separate.
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Partitioning: A known amount of the compound is dissolved in one of the phases, and then a known volume of the other phase is added. The mixture is shaken until equilibrium is reached.
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Phase Separation: The two phases are separated by centrifugation.
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Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC-UV.
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Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.
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Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic data provides the definitive structural confirmation of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the oxetane moiety. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and the oxetan-3-yloxy group. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), while the oxetane protons will be in the aliphatic region (typically δ 4.0-5.0 ppm).
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¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the pyridine ring carbons will be influenced by the substituents.
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¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom at the 2-position of the pyridine ring. The chemical shift will be characteristic of a fluorine atom on an aromatic ring. Computational methods, such as DFT, can be used to predict ¹⁹F NMR chemical shifts with good accuracy.[2][12][13][14]
A general workflow for NMR-based structural verification is outlined below:
Caption: A generalized workflow for NMR-based structural verification.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine is expected to show characteristic absorption bands for:
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C-F stretch: Around 1250-1150 cm⁻¹
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C-O-C stretch (ether): Around 1150-1050 cm⁻¹
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Aromatic C=C and C=N stretching: In the region of 1600-1400 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.
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High-Resolution Mass Spectrometry (HRMS): This technique will provide a highly accurate mass of the molecular ion, which can be used to confirm the molecular formula.
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Fragmentation Pattern: In electron impact (EI) ionization, the molecule is expected to fragment in a predictable manner, potentially showing losses of the oxetane ring or the fluorine atom. Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺.
Conclusion
2-Fluoro-6-(oxetan-3-yloxy)-pyridine is a molecule of significant interest for applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its key physicochemical properties, offering predicted values based on established computational methods in the absence of direct experimental data. Furthermore, it has outlined the standard, validated experimental protocols for the determination of these properties. A thorough understanding of these fundamental characteristics is paramount for the rational design and development of novel molecules incorporating this promising scaffold. As research in this area progresses, the experimental validation of the predicted properties will be a critical step in unlocking the full potential of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine.
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